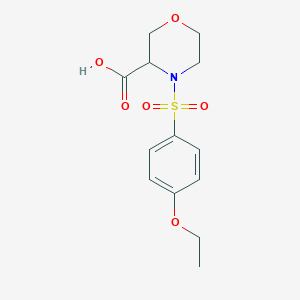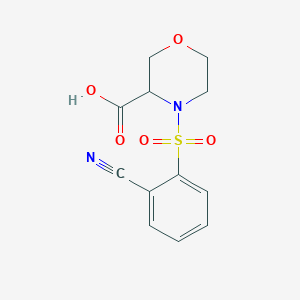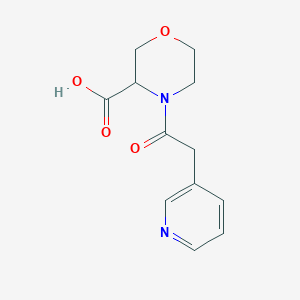![molecular formula C10H14N4O4 B7581018 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid, also known as TPCM, is a chemical compound that has been widely studied for its potential applications in scientific research. TPCM is a triazole-based molecule that has been shown to exhibit potent biological activity, making it an attractive candidate for use in a variety of research applications.
作用機序
The mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and vasodilatory effects. In cancer cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to protect against oxidative stress and prevent cell death. In vascular smooth muscle cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce vasodilation and reduce blood pressure.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in lab experiments is its potent biological activity, which makes it a valuable tool for studying a variety of biological processes. However, one limitation of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is its relatively complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are many potential future directions for research involving 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. One area of interest is the development of new cancer therapies based on the anti-tumor activity of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. Another area of interest is the potential use of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid and to identify other potential applications for this promising molecule.
合成法
The synthesis of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid involves a multi-step process that begins with the reaction of morpholine with ethyl acetoacetate. This reaction produces 4-morpholino-3-penten-2-one, which is then reacted with hydrazine hydrate to produce 4-morpholino-3-penten-2-one hydrazone. The final step in the synthesis involves the reaction of 4-morpholino-3-penten-2-one hydrazone with triethylorthoformate and triethylamine to produce 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid.
科学的研究の応用
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In neuroscience research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit vasodilatory effects and may have potential applications in the treatment of hypertension.
特性
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)propanoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-7(14-6-11-5-12-14)9(15)13-2-3-18-4-8(13)10(16)17/h5-8H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHPRKJFHGGJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
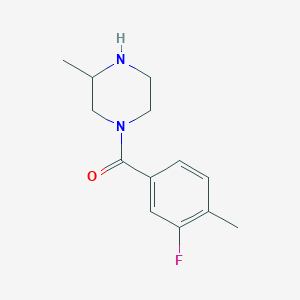


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
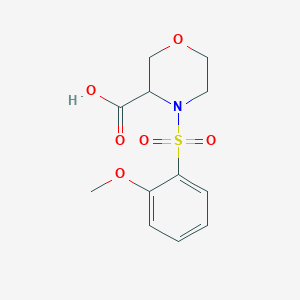
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
